molecular formula C18H19N3O2S B267533 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide

Cat. No. B267533
M. Wt: 341.4 g/mol
InChI Key: WEWVXARCHOPHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBC or IBC-1 and is a potent inhibitor of the proteasome, which is a cellular complex responsible for the degradation of proteins.

Scientific Research Applications

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the proteasome, which is involved in the degradation of proteins that regulate cell growth and division. As a result, IBC-1 has been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. The proteasome plays a crucial role in regulating cell growth and division, and the inhibition of this complex can lead to the accumulation of proteins that induce apoptosis (cell death).
Biochemical and Physiological Effects:
4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide in lab experiments is its ability to selectively inhibit the proteasome, which can lead to the accumulation of specific proteins that induce apoptosis in cancer cells. However, one of the limitations of using IBC-1 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide. One of the potential areas of research is the development of more potent and selective proteasome inhibitors based on the structure of IBC-1. Another area of research is the identification of specific cancer types that are sensitive to IBC-1, which can lead to the development of more targeted cancer therapies. Additionally, the potential use of IBC-1 in the treatment of inflammatory diseases such as rheumatoid arthritis is an area of future research.

Synthesis Methods

The synthesis of 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This compound is then reacted with thiourea to form 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzoic acid, which is subsequently converted to the final product by reacting it with SOCl2 and NH3.

properties

Product Name

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(4-carbamoylphenyl)carbamothioyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H19N3O2S/c1-11(2)12-3-5-14(6-4-12)17(23)21-18(24)20-15-9-7-13(8-10-15)16(19)22/h3-11H,1-2H3,(H2,19,22)(H2,20,21,23,24)

InChI Key

WEWVXARCHOPHPD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.